2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((2-ethoxypyridin-3-yl)methyl)oxazole-4-carboxamide 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((2-ethoxypyridin-3-yl)methyl)oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797956-40-1
VCID: VC4199249
InChI: InChI=1S/C19H21N5O5/c1-4-27-18-13(6-5-7-20-18)9-21-17(26)15-10-28-19(22-15)23-16(25)8-14-11(2)24-29-12(14)3/h5-7,10H,4,8-9H2,1-3H3,(H,21,26)(H,22,23,25)
SMILES: CCOC1=C(C=CC=N1)CNC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C
Molecular Formula: C19H21N5O5
Molecular Weight: 399.407

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((2-ethoxypyridin-3-yl)methyl)oxazole-4-carboxamide

CAS No.: 1797956-40-1

Cat. No.: VC4199249

Molecular Formula: C19H21N5O5

Molecular Weight: 399.407

* For research use only. Not for human or veterinary use.

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((2-ethoxypyridin-3-yl)methyl)oxazole-4-carboxamide - 1797956-40-1

Specification

CAS No. 1797956-40-1
Molecular Formula C19H21N5O5
Molecular Weight 399.407
IUPAC Name 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C19H21N5O5/c1-4-27-18-13(6-5-7-20-18)9-21-17(26)15-10-28-19(22-15)23-16(25)8-14-11(2)24-29-12(14)3/h5-7,10H,4,8-9H2,1-3H3,(H,21,26)(H,22,23,25)
Standard InChI Key XNXPRBPCOBQVRL-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=N1)CNC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis techniques:

  • Formation of Isoxazole Ring: Often achieved through condensation reactions.

  • Introduction of Acetamido Group: Via acylation reactions.

  • Attachment of Ethoxypyridine Substituent: Through alkylation or amidation reactions.

  • Final Assembly: Involves coupling reactions to form the oxazole-4-carboxamide core.

Potential Applications

Given its structural complexity and functional groups, this compound may have potential applications in:

  • Medicinal Chemistry: As a scaffold for drug development.

  • Pharmacology: In modulating biological responses, such as inflammation or enzyme inhibition.

Research Findings

While specific research findings on this compound are not available, similar compounds have shown promise in various therapeutic areas. For instance, oxazole derivatives are known for their biological activities, including antimicrobial and anticancer properties .

Table 1: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)oxazole-4-carboxamideC21H24N6O4424.5Medicinal Chemistry, Pharmacology
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamideNot specified350.37Therapeutic Agent, Inflammation Modulation
N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamideC18H17ClN4O4388.81Bioactive Molecule, Drug Discovery

Table 2: Spectral Information for Similar Compounds

CompoundIR Spectral Bands (cm^-1)1H-NMR Spectral Information
N-acetyl-S-ethyl cysteine1767 (C=O ester), 2878 (CH aliphatic), 1667 (C=O amide), 3270 (NH amide)Confirmed structure through 1H-NMR
2-acetamido-2-(ethylthio)acetyl chloride3196, 3320 (NH2, NH), 1669 (C=O), 2960 (C-H alpha)Not specified

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